The Metabolic Nexus of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: A Technical Guide for Researchers
The Metabolic Nexus of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: A Technical Guide for Researchers
Abstract
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA is a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family, a unique class of lipids with specialized functions in cellular metabolism, particularly in the retina, brain, and testes. This technical guide provides an in-depth exploration of the metabolic pathways, cellular roles, and analytical methodologies associated with this molecule. We will delve into its biosynthesis, catalyzed by the ELOVL4 elongase, its catabolism via peroxisomal β-oxidation, and its emerging role as a precursor to the neuroprotective elovanoid signaling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the significance of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA in health and disease.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a distinct class of fatty acids characterized by a carbon chain length of 24 or more. While present in low abundance, they are integral to the structure and function of specialized tissues. (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoic acid (C26:5, n-3) is a notable member of this family. Once synthesized, it is activated to its coenzyme A (CoA) thioester, (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA, to participate in various metabolic processes.
The unique structure of VLC-PUFAs, with a long saturated carbon chain and a polyunsaturated tail, allows them to span both leaflets of the lipid bilayer, influencing membrane fluidity and protein function. Their deficiency is linked to severe pathologies, most notably Stargardt-3 macular dystrophy, highlighting their critical role in retinal health[1][2][3].
This guide will provide a detailed examination of the metabolic journey of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA, from its synthesis to its functional roles and the analytical techniques used to study it.
Biosynthesis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: A Stepwise Elongation and Desaturation Pathway
The synthesis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA is a multi-step process involving a series of elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum. The key enzyme in this pathway is Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4)[4][5].
2.1. Precursor Fatty Acids:
The primary precursor for the synthesis of n-3 VLC-PUFAs is eicosapentaenoic acid (EPA, 20:5n-3). Docosahexaenoic acid (DHA, 22:6n-3) can also serve as a precursor, though EPA is often preferred for elongation to VLC-PUFAs[5][6].
2.2. The Elongation and Desaturation Cascade:
The synthesis of C26:5 from EPA involves a series of two-carbon additions by elongase enzymes and the introduction of double bonds by desaturase enzymes[7][8][9][10]. The likely pathway is as follows:
-
Elongation to C22:5: EPA (20:5n-3) is first elongated by an ELOVL enzyme (likely ELOVL5 or ELOVL2) to docosapentaenoic acid (DPA, 22:5n-3).
-
Elongation to C24:5: DPA is then elongated, likely by ELOVL4, to tetracosapentaenoic acid (24:5n-3).
-
Elongation to C26:5: Finally, ELOVL4 catalyzes the elongation of 24:5n-3 to (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoic acid (26:5n-3)[4].
-
Activation to Acyl-CoA: The free fatty acid is then activated to its CoA ester, (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA, by a long-chain acyl-CoA synthetase.
Figure 1. Biosynthesis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA.
Degradation of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: The Role of Peroxisomal β-Oxidation
The catabolism of VLC-PUFAs, including (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA, primarily occurs in peroxisomes through a modified β-oxidation pathway[10][11][12][13]. Mitochondrial β-oxidation is not well-equipped to handle these very long and highly unsaturated fatty acids.
3.1. Key Enzymes in Peroxisomal β-Oxidation:
The degradation of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA involves a series of enzymatic reactions:
-
Acyl-CoA Oxidase (ACOX): The first and rate-limiting step is catalyzed by ACOX, which introduces a double bond and produces hydrogen peroxide[11][14][15]. ACOX1 is the primary oxidase for straight-chain acyl-CoAs[11][16][17].
-
Multifunctional Protein (MFP): This enzyme possesses both hydratase and dehydrogenase activities. MFP-1 is typically involved in the oxidation of straight-chain acyl-CoAs[10][18].
-
Thiolase: This enzyme cleaves the shortened acyl-CoA to release acetyl-CoA and a C24:5-CoA, which can undergo further rounds of β-oxidation.
Due to the presence of existing double bonds in the polyunsaturated chain, auxiliary enzymes such as enoyl-CoA isomerase and dienoyl-CoA reductase are also required to process the intermediates[19][20].
Figure 2. Peroxisomal β-oxidation of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA.
Cellular Functions and Pathophysiological Significance
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA and its corresponding fatty acid are not merely structural components but also play active roles in cellular signaling and are implicated in disease.
4.1. Membrane Structure and Function:
Incorporated into phospholipids, particularly in the sn-1 position, (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoic acid contributes to the unique lipid composition of photoreceptor outer segment membranes[21]. This is crucial for maintaining membrane fluidity and the function of integral membrane proteins like rhodopsin, which is essential for vision[3][17].
4.2. Precursor to Elovanoids:
Recent research has identified a novel class of signaling molecules called elovanoids (ELVs), which are oxygenated derivatives of VLC-PUFAs[5][6][22][23][24][25]. (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoic acid is a likely precursor to C32 elovanoids. These molecules have been shown to have potent neuroprotective and anti-inflammatory effects in the retina, promoting cell survival in response to oxidative stress[26][27].
4.3. Role in Stargardt-3 Macular Dystrophy (STGD3):
Mutations in the ELOVL4 gene are the genetic basis of STGD3, an inherited juvenile macular degeneration[1][2][3][28]. These mutations lead to a deficiency in the synthesis of VLC-PUFAs, including C26:5. The resulting altered membrane composition and lack of elovanoid signaling are thought to contribute to photoreceptor cell death and progressive vision loss[1][28].
Analytical Methodologies: A Guide to Quantification
The analysis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA presents challenges due to its low abundance and lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific quantification[19][26][29][30][31][32][33].
5.1. Experimental Protocol: Extraction and Analysis of VLC-PUFA-CoAs from Retinal Tissue
This protocol provides a framework for the extraction and analysis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA from retinal tissue.
5.1.1. Materials:
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Organic solvents: 2-propanol, acetonitrile, chloroform, methanol
-
Solid-phase extraction (SPE) cartridges (C18)
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
5.1.2. Tissue Extraction:
-
Excise and immediately freeze retinal tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Add internal standard.
-
Perform a two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water to remove bulk lipids[9][25][27]. The acyl-CoAs will partition into the upper aqueous-methanolic phase.
-
Collect the aqueous phase and dry it under a stream of nitrogen.
5.1.3. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a minimal volume of an appropriate solvent.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture.
-
Dry the eluate under nitrogen.
5.1.4. LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol)[15][30].
-
Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of 507 Da from the precursor ion of the acyl-CoA.
| Parameter | Setting | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [15][30] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [30] |
| Mobile Phase B | Acetonitrile/Methanol (90:10) | [15] |
| Flow Rate | 0.3 mL/min | [15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][30] |
| MS/MS Transition | Precursor ion → [Precursor - 507.0]+ | [30] |
digraph "Analytical Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Retinal Tissue" [shape=ellipse, fillcolor="#FBBC05"]; "Homogenization" [label="Homogenization in\nBuffer with Internal Standard"]; "Liquid-Liquid Extraction" [label="Two-Phase Liquid-Liquid\nExtraction"]; "SPE Cleanup" [label="Solid-Phase Extraction\n(C18)"]; "LC-MS/MS Analysis" [label="LC-MS/MS Analysis\n(Positive Ion Mode, Neutral Loss Scan)"]; "Quantification" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Retinal Tissue" -> "Homogenization"; "Homogenization" -> "Liquid-Liquid Extraction"; "Liquid-Liquid Extraction" -> "SPE Cleanup"; "SPE Cleanup" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Quantification"; }
Figure 3. Analytical workflow for the quantification of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA.
Therapeutic Potential and Future Directions
The critical role of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA and other VLC-PUFAs in retinal health makes their metabolic pathways attractive targets for therapeutic intervention in diseases like Stargardt's disease and potentially other retinal degenerations.
6.1. Supplementation Strategies:
Direct supplementation with VLC-PUFAs is being explored as a therapeutic approach to bypass the deficient ELOVL4 enzyme in STGD3[28]. The synthesis of stable VLC-PUFA analogs for oral delivery is an active area of research.
6.2. Modulation of ELOVL4 Activity:
For diseases where ELOVL4 function is compromised but not absent, small molecule activators could be a potential therapeutic strategy. Conversely, in conditions where an overproduction of certain VLC-PUFAs might be detrimental, inhibitors of ELOVL4 could be considered.
6.3. Targeting Elovanoid Signaling:
As our understanding of elovanoid signaling pathways grows, targeting their receptors or downstream effectors with agonists could provide a novel neuroprotective strategy for a range of retinal and neurodegenerative diseases.
Conclusion
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA is a key metabolite at the intersection of lipid metabolism and cellular signaling, with profound implications for the health of specialized tissues, particularly the retina. Its synthesis via the ELOVL4-mediated pathway and its role as a precursor to the neuroprotective elovanoids underscore its importance. The continued development of advanced analytical techniques will be crucial for further elucidating its precise functions and for monitoring the efficacy of novel therapeutic strategies targeting its metabolism. This guide provides a comprehensive overview for researchers and clinicians working to unravel the complexities of VLC-PUFA metabolism and its role in human health and disease.
References
- Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848.
- Agbaga, M. P., Talahalli, R., Elliott, M. H., & Anderson, R. E. (2018). ELOVL4: a key enzyme in the biosynthesis of very long chain fatty acids. Journal of lipid research, 59(10), 1879–1887.
- Brenna, J. T., & Kothapalli, K. S. (2021). New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis. Current opinion in clinical nutrition and metabolic care, 25(2), 81-87.
- Castro, L. F., Tocher, D. R., & Monroig, Ó. (2022). Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Progress in lipid research, 86, 101157.
- Calandria, J. M., Marcheselli, V. L., Mukherjee, P. K., & Bazan, N. G. (2017). Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity. Scientific reports, 7(1), 1-13.
- Ferdinandusse, S., Denis, S., Van Veldhoven, P. P., & Wanders, R. J. A. (2005). Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process. FEBS letters, 579(21), 4797-4801.
- Gordon, W. C., & Bazan, N. G. (2018). Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors. Frontiers in retinal and eye research, 1, 1.
- Jun, B., Mukherjee, P. K., Asatryan, A., Kautzmann, M. A., Heap, J., Gordon, W. C., & Bazan, N. G. (2019). Elovanoids counteract oligomeric β-amyloid-induced gene expression and protect photoreceptors. Proceedings of the National Academy of Sciences, 116(46), 23373-23378.
- Jun, B., Mukherjee, P. K., & Bazan, N. G. (2017). Elovanoids are a novel class of homeostatic lipid mediators that protect neural cell integrity upon injury. Science signaling, 10(498), eaal3638.
- Mannaerts, G. P., Van Veldhoven, P. P., & Vanhove, G. F. (2000). Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals. Cell biochemistry and biophysics, 32(1-3), 73–87.
- Knott, E. J., Talahalli, R., & Anderson, R. E. (2013). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 54(3), 853–860.
- Van Veldhoven, P. P. (2010). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. Journal of lipid research, 51(10), 2863–2896.
- Wolters, M., Füllekrug, J., & Wolfrum, C. (2005). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue. Analytical biochemistry, 337(1), 63-67.
- Czumaj, A., Śledzinski, T., & Sledzinski, T. (2022). The Physiological and Pathological Role of Acyl-CoA Oxidation. International journal of molecular sciences, 23(19), 11849.
- Hopiavuori, A. R., Agbaga, M. P., & Anderson, R. E. (2018). ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1863(9), 1056-1067.
- Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(8), 2476-2484.
- Poll-The, B. T., & Gärtner, J. (2012). Clinical and genetic aspects of peroxisomal disorders. In Handbook of clinical neurology (Vol. 113, pp. 1645-1665). Elsevier.
- Rice, D. S., Calandria, J. M., Gordon, W. C., Jun, B., Kim, H. Y., & Bazan, N. G. (2015). Adiponectin receptor 1 is a key regulator of docosahexaenoic acid synthesis and retention in the retina.
- Sidossis, L. S., Stuart, C. A., Shulman, G. I., Lopaschuk, G. D., & Wolfe, R. R. (2015). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 1-6.
- Sinner, F. M., Magnes, C., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(8), 2476-2484.
- SanGiovanni, J. P., & Chew, E. Y. (2005). The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina. Progress in retinal and eye research, 24(1), 87-138.
- Suh, M., & Clandinin, M. T. (2009). Enhanced Methods for Analysis of Very Long Chain Polyunsaturated Fatty Acids From Retina and RPE. Investigative ophthalmology & visual science, 50(13), 3410-3410.
- Swinkels, D., & Baes, M. (2023). The essential role of docosahexaenoic acid and its derivatives for retinal integrity. Pharmacology & therapeutics, 247, 108440.
- Wanders, R. J., & Waterham, H. R. (2006). Peroxisomal disorders: the single peroxisomal enzyme deficiencies. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1763(12), 1707-1720.
- Xiang Ji, J., Calandria, J. M., Cothern, M., Perera, R., Bharti, K., Miyagishima, K., ... & Bazan, N. G. (2023). VLC-PUFA supplementation increases Elovanoid synthesis in a two-compartment Late-Onset Retinal Degeneration-iRPE model. Investigative Ophthalmology & Visual Science, 64(8), 5456-5456.
- Calandria, J. M., & Bazan, N. G. (2017). The discovery of a new family of lipid mediators, the elovanoids, biosynthesized in human RPE cells. Investigative Ophthalmology & Visual Science, 58(8), 1051-1051.
- Karan, G. (2013). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration. UT Health San Antonio, Department of Cellular and Structural Biology.
- Gorusupudi, A., Eade, K., Harkins-Perry, S., Giles, S., Rainier, J. D., & Bernstein, P. S. (2021). A synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) enhances photoreceptor development in ELOVL4 knockout retinal organoids. Investigative Ophthalmology & Visual Science, 62(8), 2600-2600.
- Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volpi, D., & Poirier, Y. (2003). The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS microbiology reviews, 27(1), 35-64.
- Wanders, R. J. A. (2013). Peroxisomes in human health and disease. Histochemistry and cell biology, 139(6), 797-819.
- Zhang, K., Kniazeva, M., Han, M., Li, W., Yu, Z., Yang, Z., ... & Zack, D. J. (2001). A 5-bp deletion in ELOVL4 is associated with two related forms of autosomal dominant macular dystrophy.
-
MedlinePlus. (2023). Stargardt macular degeneration. Retrieved from [Link]
- Gao, F., Tom, E., Lieffrig, S. A., Anderson, R. E., Lin, J. H., & Skowronska-Krawczyk, D. (2023). A novel quantification method for retinal pigment epithelium phagocytosis using a very-long-chain polyunsaturated fatty acids-based strategy. eScholarship, University of California.
- Harkewicz, R., Du, H., Tong, Z., Alkuraya, H., Bedell, M., Sun, W., ... & Zhang, K. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469-11480.
- Wang, Y., Zhang, Y., & Chen, Y. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International journal of molecular sciences, 23(15), 8565.
- Xue, Z., Sharpe, P. L., Hong, S. P., Yadav, N. S., Xie, D., & Stephanopoulos, G. (2013). Production of omega-3 eicosapentaenoic acid by metabolic engineering of Yarrowia lipolytica.
- Wu, G., Bazer, F. W., Burghardt, R. C., Johnson, G. A., Kim, S. W., & Knabe, D. A. (2014). Biosynthesis of polyunsaturated fatty acids: metabolic engineering in plants. Journal of animal science and biotechnology, 5(1), 1-1.
- Berdeaux, O., Juanéda, P., & Sebedio, J. L. (2010). Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry.
- Arslan, E., & Tufan, A. N. (2018). Metabolomics in Retinal Diseases: An Update. International journal of molecular sciences, 19(11), 3636.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stargardt disease - information on eye condition | RNIB | RNIB [rnib.org.uk]
- 3. Stargardt macular degeneration: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Elovanoids are a novel class of homeostatic lipid mediators that protect neural cell integrity upon injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Under peroxisome proliferation acyl-CoA oxidase coordinates with catalase to enhance ethanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
- 25. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Elovanoids counteract oligomeric β-amyloid-induced gene expression and protect photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. mdsearchlight.com [mdsearchlight.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. researchgate.net [researchgate.net]
- 31. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Lipidomic Analysis of the Retina in a Rat Model of Smith-Lemli-Opitz Syndrome: Alterations in Docosahexaenoic Acid Content of Phospholipid Molecular Species - PMC [pmc.ncbi.nlm.nih.gov]
